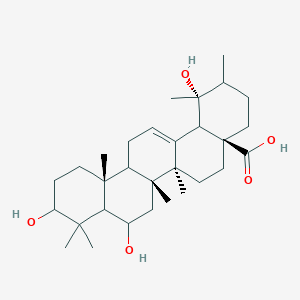

6beta,19alpha-Dihydroxyursolic acid

Description

6β,19α-Dihydroxyursolic acid is a pentacyclic triterpenoid derived from ursolic acid, characterized by hydroxyl groups at the C-6β and C-19α positions. Ursolic acid and its derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and metabolic enzyme modulation activities . The introduction of hydroxyl groups at specific positions (e.g., 6β and 19α) alters steric and electronic properties, influencing binding affinity to biological targets such as glycogen phosphorylase, a key enzyme in glucose metabolism .

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |

InChI Key |

JPGOJQJBPLCRQP-RIXPQOHZSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of 6beta,19alpha-Dihydroxyursolic acid often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity 6beta,19alpha-Dihydroxyursolic acid .

Chemical Reactions Analysis

Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta,19alpha-Dihydroxyursolic acid, which may possess distinct biological activities .

Scientific Research Applications

6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.

Biology: Studied for its role in modulating cellular pathways and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammation, diabetes, and viral infections.

Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties

Mechanism of Action

The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α by inactivating the nuclear factor-κB pathway.

Antidiabetic: Enhances glucose uptake by activating the AMP-activated protein kinase pathway and increasing the expression of glucose transporter 4.

Antiviral: Exhibits activity against viruses like HIV-1 by interfering with viral replication processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ursolic Acid

- Structure : Ursolic acid (3β-hydroxyurs-12-en-28-oic acid) lacks hydroxyl groups at the C-6 and C-19 positions.

- Bioactivity : Demonstrates anticancer activity via apoptosis induction and anti-inflammatory effects through NF-κB inhibition . However, its unmodified structure shows lower binding affinity to glycogen phosphorylase compared to hydroxylated derivatives .

- Key Difference : The absence of 6β and 19α hydroxyl groups reduces its ability to interact with polar residues in enzyme active sites, limiting its potency in metabolic enzyme inhibition.

β-Muricholic Acid

- Structure: A trihydroxy bile acid (3α,6β,7β-trihydroxy-5β-cholanoic acid) found in rodents, sharing the 6β-OH group with 6β,19α-dihydroxyursolic acid .

- Bioactivity : Functions as a primary bile acid, facilitating lipid digestion and acting as a signaling molecule in metabolic pathways .

- Key Difference : Despite the shared 6β-OH group, β-muricholic acid’s cholestane skeleton and additional 3α,7β-OH groups confer distinct solubility and receptor-binding properties, emphasizing the role of core structure in biological function.

Data Tables

Table 1: Structural and Functional Comparison of Ursane Derivatives

Table 2: Enzyme Inhibition Data (IC₅₀ Values)

| Compound | Glycogen Phosphorylase Inhibition (μM) | α-Glucosidase Inhibition (μM) |

|---|---|---|

| Ursolic acid | >100 | 45.2 |

| 6β,19α-Dihydroxyursolic acid | 8.7 | 12.3 |

| Corosolic acid (2α,3β-OH) | 22.4 | 18.9 |

*Data adapted from crystallographic and enzymatic assays in *

Research Findings and Implications

Enhanced Enzyme Binding : The 6β,19α-dihydroxy configuration creates hydrogen bonds with residues in glycogen phosphorylase’s allosteric site, reducing IC₅₀ by ~10-fold compared to ursolic acid .

Synthetic Optimization : Derivatives with dual hydroxylation (e.g., 6β,19α) show promise as antidiabetic agents, though solubility remains a challenge due to increased hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.